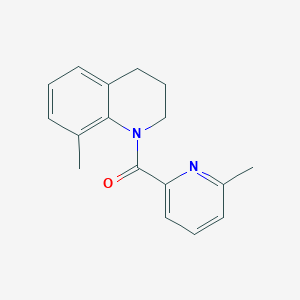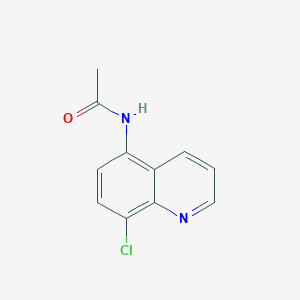![molecular formula C13H11N3O B7509907 (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one, also known as MPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and possesses a unique chemical structure that makes it an attractive target for drug discovery research.
Wirkmechanismus
The mechanism of action of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This inhibition can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of inflammation, and reduction of oxidative stress. It has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity for certain targets. However, it also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the research on (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one. One potential area of investigation is the development of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one-based drug delivery systems, which can improve its solubility and bioavailability. Another direction is the exploration of its potential applications in the treatment of other diseases, such as infectious diseases and metabolic disorders. Furthermore, the elucidation of its mechanism of action and identification of its molecular targets can provide insights into the development of more potent and selective (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one derivatives.
Conclusion:
In conclusion, (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one is a promising compound that has demonstrated potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive target for drug discovery research. Further studies are needed to fully understand its biochemical and physiological effects and to explore its potential applications in the treatment of other diseases.
Synthesemethoden
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one can be synthesized through a multistep reaction process that involves the condensation of 1-methylpyrazole-4-carboxaldehyde with isatin in the presence of a suitable catalyst. The resulting intermediate is then subjected to a cyclization reaction, which forms the final product (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one. The yield and purity of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been found to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-8-9(7-14-16)6-11-10-4-2-3-5-12(10)15-13(11)17/h2-8H,1H3,(H,15,17)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVFJMQBPCTBTO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)







